![molecular formula C11H11NO4S B8228244 tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)
tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate: is a synthetic organic compound characterized by its unique thieno[3,2-b]pyrrole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyrrole core, followed by functionalization to introduce the tert-butyl ester group.
Formation of Thieno[3,2-b]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the 5,6-dioxo functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification: Finally, the carboxylate group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.
Reduction: Reduction of the dioxo groups can yield dihydro derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyrrole derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its thieno[3,2-b]pyrrole core is structurally similar to other bioactive molecules, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound may be used in the development of new materials with specific electronic or optical properties. Its unique structure can contribute to the design of advanced materials for applications in electronics, photonics, and other high-tech fields.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined by the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[2,3-b]pyrrole-4-carboxylate: Similar structure but with a different arrangement of the thieno and pyrrole rings.
tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-c]pyrrole-4-carboxylate: Another isomer with a different ring fusion pattern.
Uniqueness
The uniqueness of tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate lies in its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties can be exploited in various applications, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
tert-butyl 5,6-dioxothieno[3,2-b]pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(2,3)16-10(15)12-6-4-5-17-8(6)7(13)9(12)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMRWQVNGEUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=O)C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
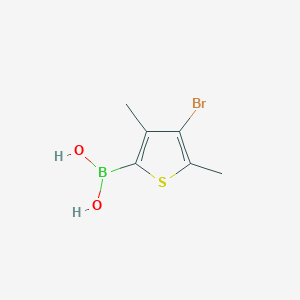
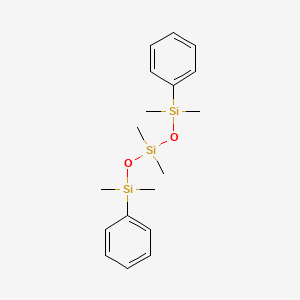
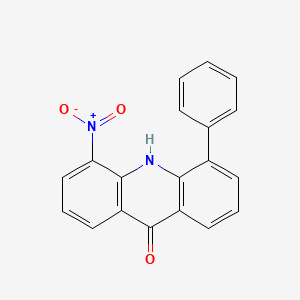
![8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B8228183.png)
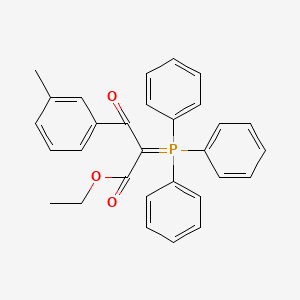
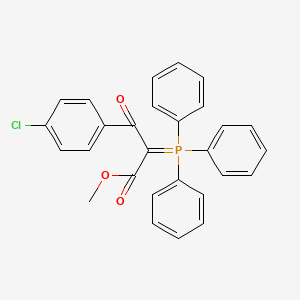
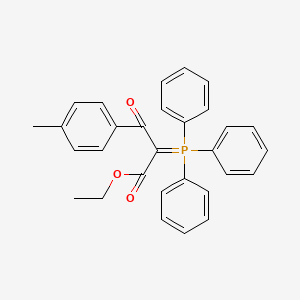
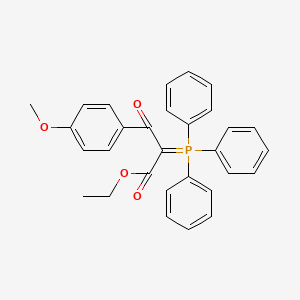
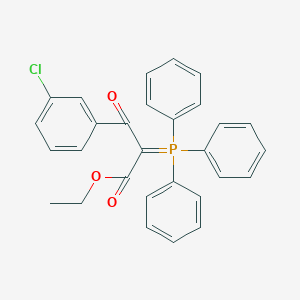
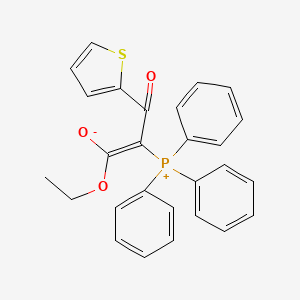
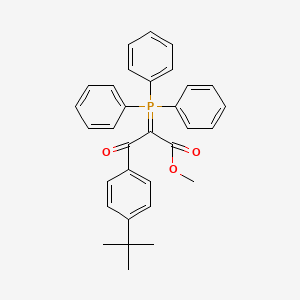
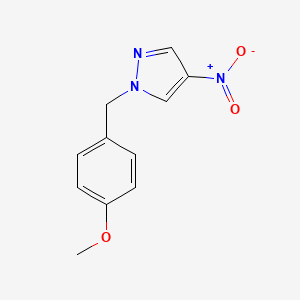
![4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8228222.png)
![5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8228228.png)
